![molecular formula C4H4ClN3 B189420 4-Amino-2-chloropyrimidine CAS No. 7461-50-9](/img/structure/B189420.png)
4-Amino-2-chloropyrimidine
Overview
Description
4-Amino-2-chloropyrimidine is a versatile compound with a white to light yellow crystalline powder appearance . It has diverse properties, including a high boiling point and solubility in organic solvents . This compound is widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis .
Synthesis Analysis
4-Amino-2-chloropyrimidine is an important pharmaceutical and pesticide intermediate . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 . Numerous methods for the synthesis of pyrimidines are described . An efficient large scale synthesis of 2-amino-4-chloropyridine has been achieved through a modification of existing literature procedures .Molecular Structure Analysis
The molecular structure of 4-Amino-2-chloropyrimidine has been studied in solid phase using Raman and infrared (IR) spectra .Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
4-Amino-2-chloropyrimidine is a chloroaminoheterocyclic compound . It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . It has a molecular weight of 129.55 g/mol .Scientific Research Applications
Pharmaceutical Intermediate
“4-Amino-2-chloropyrimidine” is an important pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .
Pesticide Intermediate
This compound also serves as a key pesticide intermediate . It contributes to the production of various pesticides, enhancing their effectiveness .
Plant Growth Regulator
It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . This makes it valuable in the field of agriculture .
Synthesis of KT-30
“4-Amino-2-chloropyrimidine” is a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) . KT-30 is a plant growth regulator used in agriculture .
Cyanation Catalyst
This compound is used as a substrate in a palladium-catalyzed cyanation with zinc (II) cyanide . This reaction is important in organic synthesis .
Anti-inflammatory Activities
Pyrimidines, including “4-Amino-2-chloropyrimidine”, display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Synthesis of Dyes
“4-Amino-2-chloropyrimidine” is used in the dyestuff field as an important raw material and intermediate . It contributes to the production of various dyes .
Future Directions
properties
IUPAC Name |
2-chloropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBDZVNGCNTELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323289 | |
Record name | 4-Amino-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloropyrimidine | |
CAS RN |
7461-50-9 | |
Record name | 7461-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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